molecular formula C24H19NO2 B3569629 N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B3569629
M. Wt: 353.4 g/mol
InChI Key: YGTQMUKYIMUVQZ-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound with the molecular formula C₂₄H₁₉NO₂ . This acetamide derivative is offered as a high-purity reagent for biomedical research and chemical synthesis. Researchers should note that this compound, or its close structural analogues, have demonstrated significant pharmacological potential in scientific studies. Notably, a related compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, has been identified as a potent antiproliferative agent . In vitro evaluations have shown that such compounds exhibit high potency and specificity against nasopharyngeal carcinoma (NPC-TW01) cell lines, with one study reporting an IC₅₀ value of 0.6 µM . The mechanism of action for this class of compounds involves the alteration of cell division and accumulation of cells in the S phase of the cell cycle, leading to the inhibition of cancer cell proliferation in a time- and concentration-dependent manner . A key research finding is the specific cytotoxicity against human cancer cell lines with no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM, highlighting its selective profile . This makes this compound a compound of high interest for researchers in oncology and medicinal chemistry, particularly for investigating novel targeted cancer therapies and structure-activity relationships. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-24(17-27-21-15-14-18-8-4-5-11-20(18)16-21)25-23-13-7-6-12-22(23)19-9-2-1-3-10-19/h1-16H,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTQMUKYIMUVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅NO₂, with a molecular weight of approximately 353.41 g/mol. Its structure consists of a biphenyl moiety linked to a naphthalene derivative through an acetamide bond, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps require optimization to achieve high yields and purity. Common methods include:

  • Formation of the Biphenyl Linkage : Utilizing coupling reactions to form the biphenyl structure.
  • Naphthalene Modification : Introducing the naphthalen-2-yloxy group through nucleophilic substitution.
  • Acetamide Formation : Finalizing the compound by forming the acetamide bond.

Protein Interaction Studies

Research indicates that this compound may modulate protein interactions, particularly with guanine nucleotide exchange factors like EPAC1. Studies have demonstrated that modifications on the naphthalene ring can enhance binding affinity to specific proteins, suggesting that this compound could act as a potent modulator in various signaling pathways.

Table 1: Binding Affinity Comparison with Structural Modifications

Compound NameModificationBinding Affinity (Kd)
This compound-TBD
Modified Compound AMethyl group on naphthaleneTBD
Modified Compound BFluoro group on biphenylTBD

Therapeutic Applications

The unique structural characteristics of this compound suggest potential applications in drug discovery targeting diseases such as cancer and metabolic disorders. Its ability to interact with specific enzymes or receptors positions it as a candidate for further development in therapeutic contexts.

Case Study 1: Cancer Treatment Potential

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of biphenyl-naphthalene compounds have been evaluated for their anti-proliferative effects on breast cancer cells. The results indicated that these compounds could inhibit cell growth significantly, warranting further investigation into their mechanisms of action.

Case Study 2: Antimicrobial Activity

Another area of interest is the antimicrobial activity of related compounds. Research has demonstrated that modifications in the naphthalene ring can enhance antimicrobial properties against specific pathogens. This suggests that this compound may also possess similar activities, which could be explored in future studies.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 426266-19-5 (target compound) .
  • Molecular Formula: C₂₄H₁₉NO₂.
  • Structure : Features a biphenyl group at the acetamide nitrogen and a naphthalen-2-yloxy moiety at the acetamide’s α-position .

Key Characteristics :

  • Molecular Weight : ~353.41 g/mol (based on analogs in ).
  • Synthesis : Likely involves Suzuki-Miyaura cross-coupling for biphenyl formation (similar to ) and nucleophilic substitution for naphthoxy linkage.

Comparison with Structural Analogs

Positional Isomers: Naphthalen-1-yloxy vs. Naphthalen-2-yloxy

Property Target Compound (2-yloxy) N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide
CAS No. 426266-19-5 333341-35-8
Naphthalene Substitution 2-position (β-naphthoxy) 1-position (α-naphthoxy)
Stereoelectronic Effects Enhanced π-π stacking due to linear 2-position 1-position may introduce steric hindrance near the acetamide

Impact :

Heterocyclic Analogs: Triazole and Thiazole Derivatives

Compound Structure Key Differences from Target Compound
6a () Contains a triazole ring and naphthalen-1-yloxy group Triazole introduces polarity; synthesized via click chemistry
VU0453660 () 2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide Thiazole ring replaces biphenyl; bromine adds reactivity

Pharmacological Implications :

  • Triazole derivatives (6a) : Higher polarity may reduce membrane permeability compared to the lipophilic biphenyl group in the target compound .
  • Thiazole analog (VU0453660) : Bromine substituent could enable further functionalization (e.g., cross-coupling) .

Cytotoxic Acetamides

Compound Structure Cytotoxic Activity (IC₅₀) Target vs. Reference
Target Compound Biphenyl + naphthalen-2-yloxy Not reported Structural basis for comparison
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Morpholinoethyl group replaces biphenyl ~3.16 µM/mL (similar to cisplatin) Morpholinoethyl enhances solubility but reduces aromatic interactions

Key Insight :

  • The biphenyl group in the target compound may improve hydrophobic interactions in biological targets compared to morpholinoethyl, though solubility could be compromised.

Simpler Acetamide Derivatives

Compound Structure Molecular Weight (g/mol) Key Difference
N-(2-Biphenylyl)acetamide () Lacks naphthoxy group 211.26 Reduced aromatic surface area
N-(2-Hydroxy-1-naphthyl)acetamide () Hydroxyl group at naphthalene 215.23 Introduces H-bonding capability

Functional Impact :

  • The naphthoxy group in the target compound adds bulk and aromaticity, likely enhancing binding to hydrophobic pockets absent in simpler analogs.

Physicochemical Comparison

Property Target Compound N-(2-Morpholinoethyl) Analog () Triazole Derivative (6a, )
LogP (Predicted) High (~5.2) Moderate (~3.8) Moderate (~2.5)
Solubility Low (lipophilic) Higher (polar morpholino group) Moderate (triazole polarity)

Q & A

Q. What are the optimal conditions for synthesizing N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide via Suzuki-Miyaura coupling?

Methodological Answer: The synthesis typically involves a Suzuki-Miyaura coupling between 2-bromo-nitrobenzene and arylboronic acids (e.g., 3-bromophenylboronic acid) using Pd(OAc)₂ and PPh₃ as catalysts. Key parameters include:

  • Reaction temperature: Maintain at 80°C with reflux to ensure efficient cross-coupling .
  • Solvent system: Use a toluene/ethanol/water mixture (3:1:1) to stabilize the palladium catalyst and enhance solubility .
  • Purification: Employ flash column chromatography (ethyl acetate/hexane gradient) to isolate the product with >78% yield .
  • Validation: Confirm purity via melting point analysis (70–72°C for bromo derivatives) and NMR .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR spectroscopy: Compare ¹H and ¹³C NMR data with literature values (e.g., δ 8.20 ppm for aromatic protons in CDCl₃) to verify connectivity .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., 211.26 g/mol for core structure) .
  • X-ray crystallography: Resolve stereochemistry and intermolecular interactions (e.g., H-bonding between acetamide and hydroxyl groups) .
  • InChIKey validation: Cross-reference with NIST databases (e.g., IXCZSZXIGHWLEJ-UHFFFAOYSA-N) .

Q. What solvent systems are effective for recrystallization?

Methodological Answer: Recrystallization in ethyl acetate/hexane (1:3) yields high-purity crystals. For halogenated derivatives (e.g., bromo or iodo), use dichloromethane/hexane mixtures to prevent decomposition . Monitor solubility at 25°C and adjust ratios to avoid oiling out .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives?

Methodological Answer: Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from rotational isomerism or impurities. Strategies include:

  • 2D NMR (HSQC/HMBC): Assign ambiguous peaks by correlating ¹H-¹³C couplings .
  • Dynamic NMR (DNMR): Detect slow conformational changes at variable temperatures .
  • Computational modeling: Compare experimental IR stretches (e.g., 1639 cm⁻¹ for amide C=O) with DFT-calculated vibrational modes .
  • Repetitive purification: Use preparative HPLC to isolate isomers (e.g., para vs. ortho substitution artifacts) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Byproducts (e.g., dehalogenated or dimerized species) often stem from:

  • Catalyst poisoning: Trace oxygen or moisture can deactivate Pd catalysts, leading to incomplete coupling. Use rigorous Schlenk techniques and molecular sieves .
  • Radical pathways: Under high-temperature conditions, naphthyloxy groups may undergo homolytic cleavage. Add radical inhibitors like TEMPO .
  • Steric effects: Bulky biphenyl groups can hinder coupling; switch to Buchwald-Hartwig conditions with XPhos ligands for sterically demanding substrates .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer:

  • Halogenation (Br/I): Enhances lipophilicity (logP increases by ~0.5 units) and receptor binding affinity. For example, bromo derivatives show 2× higher antimicrobial activity compared to non-halogenated analogs .
  • Naphthyloxy vs. phenyloxy: The extended π-system in naphthalene improves stacking interactions with enzyme active sites (e.g., COX-2 inhibition for anti-inflammatory applications) .
  • Quantitative SAR: Use CoMFA or molecular docking to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies mitigate low yields in large-scale industrial production?

Methodological Answer:

  • Continuous flow reactors: Improve heat/mass transfer for exothermic steps (e.g., acetylation with acetic anhydride) .
  • Catalyst recycling: Immobilize Pd on mesoporous silica to reduce metal leaching and costs .
  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress and optimize quenching points .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide

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